molecular formula C12H16ClN B2538464 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2490430-24-3

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B2538464
CAS No.: 2490430-24-3
M. Wt: 209.72
InChI Key: QFTOJLOODSHEHP-UHFFFAOYSA-N
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Description

5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom at the 2-position and a phenyl substituent at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist . Its hydrochloride salt improves solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

5-phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-7-11-6-10(12)8-13-11;/h1-5,10-13H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTOJLOODSHEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Palladium-Catalyzed Aminoacyloxylation

A high-yielding method for synthesizing oxygenated derivatives involves palladium-catalyzed 1,2-aminoacyloxylation. Cyclopentene precursors react with acyloxy and amino groups under Pd(0) catalysis to form functionalized 2-azabicyclo[2.2.1]heptanes. This reaction tolerates diverse acyloxy donors (e.g., acetate, benzoate) and amines .

Conditions Reagents Outcome
Pd(PPh₃)₄ (5 mol%), DMF, 80°CCyclopentene, RCO₂H, R'NH₂Oxygenated 2-azabicyclo[2.2.1]heptanes (70–85%)

Fluorination and Halogenation

The nitrogen and bridgehead positions undergo fluorination using DAST (diethylaminosulfur trifluoride) or Deoxofluor. For example:

  • DAST-mediated fluorination at −78°C converts hydroxyl groups at C-5 to fluorine with retention of configuration .

  • Deoxofluor selectively fluorinates ketones or alcohols in the bicyclic framework, yielding mono- or difluorinated products .

Substrate Reagent Product Yield
5-Hydroxy derivativeDAST5-Fluoro-2-azabicycloheptane55%
5-Keto derivativeDeoxofluor5,5-Difluoro-2-azabicycloheptane53%

Hydrogenation and Ring-Opening Reactions

The bicyclic structure undergoes hydrogenation under Pd/C or PtO₂ to saturate double bonds. Aziridine ring-opening reactions with nucleophiles (e.g., amines, alcohols) proceed via neighboring group participation, retaining stereochemistry .

Example Pathway :

  • Hydrogenation of 1-azabicyclo[2.2.1]hept-2-ene → Saturated amine .

  • Aziridine opening with NH₃ → 2-Aminomethyl derivatives .

Nucleophilic Substitution

The bridgehead carbon (C-7) participates in nucleophilic substitution. Lithiated chloropyridines attack ketone intermediates, followed by dehydration to form olefins .

Reaction Conditions Product
Ketone + Lithiated chloropyridineTHF, −78°C → RTChloropyridyl-substituted olefin

Biological Interactions

The compound inhibits soluble epoxide hydrolase (sEH) by binding to its active site, stabilizing epoxide substrates. This interaction involves hydrogen bonding between the piperidine nitrogen and catalytic aspartate residues (Asp34/Asp214) .

Key Interactions :

  • Piperidine N–H···Asp34/Asp214 (H-bond)

  • Phenyl group in hydrophobic S1 pocket

Functionalization via Acylation/Alkylation

The exocyclic amine undergoes acylation or alkylation to improve solubility or bioactivity. Boc or Cbz protection is common before further modifications .

Example :

  • Reductive amination of 5-keto derivatives → 5-Amino-substituted products .

Oxidation and Reduction

  • Oxidation : Ketone groups are introduced via CrO₃ or Swern oxidation.

  • Reduction : LiAlH₄ reduces esters to alcohols, while catalytic hydrogenation removes protecting groups .

Scientific Research Applications

Chemical Properties and Structure

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride has a molecular formula of C13H16ClNC_{13}H_{16}ClN and a molecular weight of approximately 209.72 g/mol. Its unique bicyclic structure allows for diverse interactions with biological targets, making it an interesting compound for research applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

  • Acetylcholinesterase Inhibition : The compound shows promise as an acetylcholinesterase inhibitor, which is crucial in managing conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Neuroscience Research

The compound's ability to modulate neurotransmitter systems positions it as a candidate for research into neuropharmacology.

  • Cognitive Enhancement : Research has highlighted its potential role in enhancing cognitive functions through cholinergic pathways, which may lead to advancements in therapies for cognitive impairments .

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis.

  • Synthesis of Complex Molecules : Its unique structure facilitates the synthesis of more complex organic compounds, which can be utilized in drug development and material science .

Case Study 1: Acetylcholinesterase Inhibitors

A study focused on synthesizing derivatives based on the bicyclic framework of this compound demonstrated varying degrees of acetylcholinesterase inhibition. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly enhanced inhibitory activity against the enzyme.

Case Study 2: Antimicrobial Evaluation

Research evaluated the antimicrobial efficacy of several derivatives against resistant bacterial strains. The findings suggested that modifications to the bicyclic structure could lead to improved antibacterial properties, highlighting the compound's potential in developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Acetylcholinesterase InhibitionPotential to inhibit acetylcholinesterase activity, enhancing cognitive function
Antimicrobial ActivityExhibits activity against various microbial strains
Neuroprotective EffectsPotential neuroprotective effects in models of neurodegeneration

Table 2: Synthesis and Characterization Data

Synthesis MethodDescriptionYield (%)
Cyclization ReactionCyclization of linear precursors under acidic conditions~75%
Derivative SynthesisModification of phenyl group to enhance biological activityVariable

Mechanism of Action

The mechanism of action of 5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5-phenyl-2-azabicyclo[2.2.1]heptane hydrochloride can be contextualized by comparing it to related bicyclic azabicyclo compounds. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Differences/Effects Reference(s)
5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride Phenyl at C5, N at C2, HCl salt C₁₂H₁₄ClN 207.70 High hydrophobicity due to phenyl group; potential for receptor binding via π-π interactions.
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Oxygen at C2, N at C5, HCl salt C₆H₁₀ClNO 163.61 Oxa substitution reduces hydrophobicity; enhanced hydrogen-bonding capacity.
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride Fluorine at C5, HCl salt C₆H₁₀ClFN 151.61 Electronegative fluorine enhances dipole interactions; lower steric bulk vs. phenyl.
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride Two fluorines at C5, HCl salt C₆H₉ClF₂N 168.60 Increased electronegativity; potential for stronger receptor binding but reduced solubility.
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride Carboxylic acid at C3, HCl salt C₇H₁₁NO₂·ClH 183.63 Acidic group enables salt formation; altered pharmacokinetics (e.g., bioavailability).
2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride Sulfur at C2, N at C5, HCl salt C₅H₁₀ClNS 151.66 Sulfur increases ring size and polarizability; potential for metal coordination.
Epibatidine (7-azabicyclo[2.2.1]heptane derivative) Chloropyridyl at C2, N at C7 C₁₁H₁₃ClN₂ 208.69 Nitrogen at C7 (vs. C2) alters receptor specificity; potent nAChR agonist activity.

Key Comparative Insights

Substituent Effects: Phenyl vs. Fluorine: The phenyl group in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to fluorine derivatives . Oxa vs.

Biological Activity :

  • Epibatidine’s 7-aza configuration and chloropyridyl substituent confer exceptional nAChR affinity (Ki < 0.05 nM), whereas 2-azabicyclo compounds may target different receptors due to nitrogen positioning .
  • Carboxylic acid derivatives (e.g., 3-carboxylic acid) are often used as intermediates for prodrugs or to modulate solubility .

Synthetic Accessibility :

  • The oxa-aza variant is synthesized via multi-step sequences involving benzoylation and borane reductions , whereas fluorinated derivatives require halogenation strategies .
  • Epibatidine’s synthesis involves stereoselective lithiation and coupling, highlighting the complexity of chiral bicyclic systems .

Biological Activity

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a bicyclic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a phenyl group attached to a nitrogen atom, allows for various interactions with biological systems, making it an interesting subject for investigation.

The compound has the following chemical identifiers:

  • IUPAC Name : this compound
  • CAS Number : 2490430-24-3
  • Molecular Formula : C12_{12}H15_{15}N·HCl

The biological activity of this compound is believed to involve its interaction with various molecular targets, including receptors and enzymes. The compound may alter the activity of these targets, leading to significant biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antidiabetic Potential : A study highlighted the design and synthesis of derivatives based on bicyclic structures similar to 5-Phenyl-2-azabicyclo[2.2.1]heptane, which were found to be potent inhibitors of DPP-4 (dipeptidyl peptidase-4), an enzyme involved in glucose metabolism .
  • Antimicrobial Properties : Some derivatives of bicyclic compounds have shown antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Research on related structures suggests that modifications can enhance their efficacy against such pathogens .
  • Neuropharmacological Effects : The bicyclic structure is often explored for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar frameworks have been studied for their ability to influence dopamine and serotonin receptors, which are crucial in treating mood disorders .

Comparative Analysis with Related Compounds

The biological activity of 5-Phenyl-2-azabicyclo[2.2.1]heptane can be compared with other azabicyclic compounds:

Compound NameBiological ActivityNotable Effects
2-Azabicyclo[2.2.1]heptaneAntidepressantModulates serotonin receptors
3-Azabicyclo[2.2.1]heptaneAntidiabeticDPP-4 inhibition
4-Azabicyclo[2.2.1]heptaneAntimicrobialEffective against MRSA

Case Studies

Several studies have investigated the biological effects of compounds related to 5-Phenyl-2-azabicyclo[2.2.1]heptane:

  • DPP-4 Inhibition Study : In a study focused on the synthesis and evaluation of new DPP-4 inhibitors, compounds derived from azabicyclic structures demonstrated significant efficacy in lowering blood glucose levels in diabetic models .
  • Antimicrobial Efficacy : Research on derivatives indicated that modifications to the bicyclic structure could enhance antimicrobial properties, leading to lower MIC (Minimum Inhibitory Concentration) values against resistant bacterial strains .
  • Neuropharmacological Assessment : Investigations into the effects on neurotransmitter systems revealed that certain analogs could effectively modulate dopamine levels, suggesting potential for treating neuropsychiatric disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride to ensure stereochemical purity?

Answer: Stereochemical control in bicyclic amines often requires careful selection of reagents and reaction conditions. For example:

  • Reduction steps : Use of NaBH₄ in ethanol/THF at 0°C to room temperature ensures selective reduction of intermediates without epimerization .
  • Protection/deprotection : Benzyl (Cbz) or tosyl (Ts) groups stabilize intermediates during ring closure. For instance, TsCl in pyridine at 5°C achieves 94% yield in tosylation .
  • Catalytic hydrogenation : 10% Pd/C under H₂ in HCl (2 mol/L) efficiently removes protecting groups while maintaining stereointegrity .

Q. How can researchers validate the structural identity of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride using analytical techniques?

Answer: Combine multiple spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., bicyclic proton environments at δ 1.5–3.0 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1 for free base) .
  • X-ray crystallography : Resolve stereochemistry for crystalline derivatives (e.g., hydrochloride salts) .

Q. What stability studies are critical for ensuring the integrity of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride under experimental conditions?

Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for hydrochloride salts) .
  • pH-dependent stability : Use accelerated degradation studies in buffers (pH 1–13) monitored by HPLC to identify hydrolysis or oxidation products .
  • Light sensitivity : Store samples in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride?

Answer:

  • Reaction path search : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and regioselectivity in derivatization reactions .
  • Molecular docking : Screen derivatives against target receptors (e.g., neurotransmitter transporters) to prioritize synthetic targets .
  • Machine learning : Train models on existing bicyclic amine data to predict reaction yields or solubility .

Q. What strategies resolve contradictions in reported synthetic yields for bicyclic azabicycloheptane derivatives?

Answer:

  • Reproducibility audits : Compare reaction scales (e.g., micro vs. bulk) and purity of starting materials (e.g., trans-4-hydroxy-L-proline vs. racemic mixtures) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and identify side reactions .
  • Meta-analysis : Aggregate literature data to isolate variables (e.g., solvent polarity, catalyst loading) impacting yield discrepancies .

Q. How can reactor design improve the scalability of 5-Phenyl-2-azabicyclo[2.2.1]heptane hydrochloride synthesis?

Answer:

  • Continuous flow systems : Optimize residence time and temperature for high-throughput ring-closing steps (e.g., using microreactors for BH₃/THF reductions) .
  • Membrane separation : Integrate nanofiltration to isolate intermediates without column chromatography .
  • Process control : Implement PAT (Process Analytical Technology) tools for real-time adjustment of pH and reagent stoichiometry .

Q. What advanced methodologies are available for studying the reaction mechanisms of azabicycloheptane derivatives?

Answer:

  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in ring-forming reactions .
  • Electron microscopy (TEM/SEM) : Visualize catalyst surfaces (e.g., Pd/C) to correlate morphology with hydrogenation efficiency .
  • Isotopic labeling : Track 15N^{15}N-labeled intermediates via LC-MS to elucidate nitrogen migration pathways .

Methodological Frameworks

  • Theoretical alignment : Ground experimental designs in reaction engineering principles (e.g., Arrhenius kinetics for temperature optimization) .
  • Data triangulation : Cross-validate NMR, MS, and computational data to minimize structural misassignment .

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